molecular formula C21H23NO3 B6930672 N-(2,3-dihydro-1H-inden-2-yl)-4-(oxolan-2-ylmethoxy)benzamide

N-(2,3-dihydro-1H-inden-2-yl)-4-(oxolan-2-ylmethoxy)benzamide

Cat. No.: B6930672
M. Wt: 337.4 g/mol
InChI Key: YDHULXDGLMNEAC-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-2-yl)-4-(oxolan-2-ylmethoxy)benzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex structure that includes an indane moiety, a benzamide group, and a tetrahydrofuran (oxolane) ring, making it an interesting subject for scientific research.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-4-(oxolan-2-ylmethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c23-21(22-18-12-16-4-1-2-5-17(16)13-18)15-7-9-19(10-8-15)25-14-20-6-3-11-24-20/h1-2,4-5,7-10,18,20H,3,6,11-14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHULXDGLMNEAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=C(C=C2)C(=O)NC3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-4-(oxolan-2-ylmethoxy)benzamide typically involves multiple steps:

    Formation of the Indane Moiety: The indane structure can be synthesized through the hydrogenation of indene.

    Attachment of the Benzamide Group: The benzamide group is introduced via an amide coupling reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Incorporation of the Oxolane Ring: The oxolane ring is attached through an etherification reaction, where the hydroxyl group of the oxolane reacts with a suitable leaving group on the benzene ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-2-yl)-4-(oxolan-2-ylmethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The indane moiety can be oxidized to form indanone derivatives.

    Reduction: The benzamide group can be reduced to form amine derivatives.

    Substitution: The oxolane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Indanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted oxolane derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-4-(oxolan-2-ylmethoxy)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1H-inden-2-yl)-4-methoxybenzamide: Lacks the oxolane ring, making it less complex.

    N-(2,3-dihydro-1H-inden-2-yl)-4-(oxolan-2-ylmethoxy)aniline: Contains an aniline group instead of a benzamide group.

Uniqueness

N-(2,3-dihydro-1H-inden-2-yl)-4-(oxolan-2-ylmethoxy)benzamide is unique due to its combination of an indane moiety, a benzamide group, and an oxolane ring

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